Cas no 51388-13-7 (Guanidine,N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI))

Guanidine,N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI) structure
51388-13-7 structure
Product Name:Guanidine,N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI)
CAS No:51388-13-7
MF:C13H11ClF3N5O
MW:345.707551240921
CID:387240
PubChem ID:135478742
Update Time:2025-04-19

Guanidine,N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(1,4-dihydro-6-methyl-4-oxo-2-pyrimidinyl)-(9CI)
    • 1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
    • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
    • NSC-118600
    • N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine #
    • 51388-13-7
    • UQAKGFILVVOSKA-UHFFFAOYSA-N
    • N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methylpyrimidin-2-yl)guanidine
    • DTXSID90965694
    • NSC118600
    • N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine
    • 1-[4-Chloro-.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2-pyrimidinyl]guanidine
    • Inchi: 1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23)
    • InChI Key: UQAKGFILVVOSKA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(F)(F)F)N/C(/N)=N/C1=NC(C)=CC(N1)=O

Computed Properties

  • Exact Mass: 345.06063
  • Monoisotopic Mass: 345.0604222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 91.9Ų

Experimental Properties

  • PSA: 91.87
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